3-Phenyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3-Phenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a phenyl group at the 3-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that maximize yield and minimize by-products. These methods may include continuous flow processes, the use of advanced catalysts, and efficient purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-Phenyl-1H-pyrrole-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with additional methyl groups on the pyrrole ring.
Uniqueness
3-Phenyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the phenyl and aldehyde groups on the pyrrole ring allows for diverse chemical transformations and applications .
Properties
CAS No. |
56164-41-1 |
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Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-phenyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c13-8-11-10(6-7-12-11)9-4-2-1-3-5-9/h1-8,12H |
InChI Key |
XQHHQHLBBGQOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=C2)C=O |
Origin of Product |
United States |
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